Methyl 2-(chlorosulfonyl)-5-methoxybenzoate
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Overview
Description
Methyl 2-(chlorosulfonyl)-5-methoxybenzoate is an organic compound with the molecular formula C9H9ClO5S. It is a derivative of benzoic acid and contains a chlorosulfonyl group and a methoxy group attached to the benzene ring. This compound is used as an intermediate in the synthesis of various pharmaceuticals, dyes, and pigments.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(chlorosulfonyl)-5-methoxybenzoate can be synthesized through several methods. One common method involves the reaction of methyl 2-hydroxy-5-methoxybenzoate with chlorosulfonic acid. The reaction is typically carried out under controlled conditions to ensure the selective formation of the desired product. The reaction can be represented as follows:
Methyl 2-hydroxy-5-methoxybenzoate+Chlorosulfonic acid→Methyl 2-(chlorosulfonyl)-5-methoxybenzoate+Water
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous-flow processes to ensure high yield and purity. The reactants are typically precooled to low temperatures to control the exothermic nature of the reaction and to prevent side reactions.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(chlorosulfonyl)-5-methoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Hydrolysis: The compound can be hydrolyzed to form the corresponding sulfonic acid and methanol.
Reduction: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the by-products.
Hydrolysis: The reaction is usually carried out in the presence of water or aqueous acid.
Reduction: Reducing agents like lithium aluminum hydride are used under anhydrous conditions.
Major Products Formed
Sulfonamide Derivatives: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonic Acid: Formed from hydrolysis.
Scientific Research Applications
Methyl 2-(chlorosulfonyl)-5-methoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.
Biology: The compound is used in the preparation of biologically active molecules, such as enzyme inhibitors and receptor ligands.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2-(chlorosulfonyl)-5-methoxybenzoate involves the reactivity of the chlorosulfonyl group. This group is highly electrophilic and can react with nucleophiles, such as amines and alcohols, to form sulfonamide and sulfonate derivatives. The compound can also undergo hydrolysis to form sulfonic acid, which can further participate in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(chlorosulfonyl)benzoate: Similar structure but lacks the methoxy group.
Methyl 2-(chlorosulfonyl)-4-methoxybenzoate: Similar structure but with the methoxy group at a different position.
Chlorosulfonyl isocyanate: Contains a chlorosulfonyl group but with an isocyanate functional group instead of a benzoate ester.
Uniqueness
Methyl 2-(chlorosulfonyl)-5-methoxybenzoate is unique due to the presence of both the chlorosulfonyl and methoxy groups on the benzene ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
methyl 2-chlorosulfonyl-5-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO5S/c1-14-6-3-4-8(16(10,12)13)7(5-6)9(11)15-2/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMMSYONJPKXKNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)Cl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65397-56-0 |
Source
|
Record name | methyl 2-(chlorosulfonyl)-5-methoxybenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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